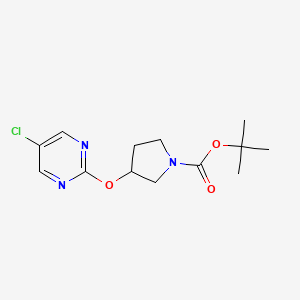

叔丁基-3-((5-氯嘧啶-2-基)氧基)吡咯啶-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves complex organic reactions that lead to its formation. Key strategies include asymmetric synthesis via nitrile anion cyclization, which has been shown to yield chiral pyrrolidines with high enantiomeric excesses. This method involves catalytic asymmetric reduction, displacement reactions, and conjugate additions to achieve the target compound with high purity and yield (Chung et al., 2005).

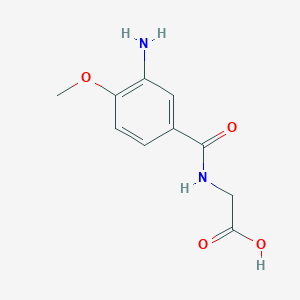

Molecular Structure Analysis

The molecular structure of tert-butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been characterized through various analytical techniques. Single crystal X-ray diffraction analysis has provided detailed insights into its structure, revealing a bicyclo[2.2.2]octane structure that includes a lactone moiety and a piperidine ring. The presence of diastereomers in the crystal structure has also been noted, indicating the compound's chiral nature (Moriguchi et al., 2014).

Chemical Reactions and Properties

The compound participates in a variety of chemical reactions, including singlet oxygen reactions that lead to 5-substituted pyrroles, serving as precursors to significant compounds like prodigiosin (Wasserman et al., 2004). Its reactivity under different conditions showcases its versatility in organic synthesis.

科学研究应用

合成和分子结构

- tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate已被用于合成复杂的化学结构。例如,它已参与腈负离子环化策略,以高产率和对映选择性合成手性吡咯烷,如在合成N-tert-丁基二取代吡咯烷中所示(Chung et al., 2005)。

- 该化合物已在关于其分子结构的研究中亮相,如在类似化合物tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate的表征中,其结构是通过X射线衍射分析确定的(Moriguchi et al., 2014)。

光氧化还原催化和化学反应

- 该化合物在光氧化还原催化中发挥作用。例如,相关化合物tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate被用于光氧化还原催化的胺化反应,组装3-氨基色酮,展示了其在光催化方案中的多功能性(Wang et al., 2022)。

- 它还参与了如Diels‐Alder反应等反应的研究,表明其在复杂有机合成中的实用性(Padwa et al., 2003)。

结构分析和合成应用

- 类似化合物的结构分析揭示了它们的结晶和分子相互作用,如在研究tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate中所见(Naveen et al., 2007)。

- 对杂环β-氨基酸的合成研究,包括与tert-butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate相关的化合物,已显示出它们在制备生物相关化合物中的实用性(Bovy & Rico, 1993)。

作用机制

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate”. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

属性

IUPAC Name |

tert-butyl 3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTDULZIBRGBGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2492532.png)

methanone](/img/structure/B2492533.png)

![[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2492534.png)

![1-(2-Chlorophenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2492535.png)

![Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate](/img/structure/B2492537.png)

![N-(3-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2492541.png)

![4-(6-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2492543.png)

![2-{2-[(2,5-Dichlorophenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2492546.png)

![2,4-dichloro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2492551.png)